8-acetyl-9-ethyl-4-methyl-2H-furo[2,3-h]chromen-2-one
Overview
Description
8-acetyl-9-ethyl-4-methyl-2H-furo[2,3-h]chromen-2-one is a naturally occurring compound found in various plants. It belongs to the family of coumarins and has been found to possess several biological properties, including anti-inflammatory, anticancer, and antioxidant activities.
Scientific Research Applications
Synthesis and Structural Analysis
- Hejchman et al. (2011) synthesized derivatives of coumarin and angelicin, including compounds similar to 8-acetyl-9-ethyl-4-methyl-2H-furo[2,3-h]chromen-2-one. They used both conventional and microwave-assisted synthesis methods. The solid-state structures were analyzed using 13C cross-polarization/magic angle spinning (CP/MAS) NMR spectroscopy (Hejchman et al., 2011).
Anticancer Potential
- The same study by Hejchman et al. (2011) evaluated the potential anticancer activity of these compounds in an in vitro screening panel of 60 human tumor cell lines. They found promising sensitivity in selected leukemia, non-small-cell lung, and renal cancer lines (Hejchman et al., 2011).
Esterification Studies
- Sun, Wang, and Xia (2008) conducted esterification studies on a compound structurally related to this compound. They explored the esterifications with acid chlorides under various conditions, contributing to the understanding of the chemical behavior of such compounds (Sun, Wang, & Xia, 2008).
Microwave-Assisted Synthesis
- Kumar and Rajitha (2006) reported a rapid and efficient method for the preparation of chromen-2-ones by microwave irradiation, which may have relevance for the synthesis of this compound (Kumar & Rajitha, 2006).
Antibacterial and α-Glucosidase Inhibitory Activity
- Liu et al. (2022) isolated derivatives of 2H-furo[2,3-h]chromen-2-one from Spermacoce latifolia leaves, demonstrating antibacterial activity and α-glucosidase inhibitory activity. This suggests a potential application for similar compounds in medicinal chemistry (Liu et al., 2022).
Novel Synthesis Methods
- Zhou et al. (2013) developed an efficient synthesis of furo[3,2-c]chromen-4-ones, which are structurally related to the compound . This synthesis involved a four-component reaction under mild conditions, showcasing a novel approach to creating such compounds (Zhou et al., 2013).
properties
IUPAC Name |
8-acetyl-9-ethyl-4-methylfuro[2,3-h]chromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-4-10-14-12(19-15(10)9(3)17)6-5-11-8(2)7-13(18)20-16(11)14/h5-7H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPFMLGSSPWXGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(OC2=C1C3=C(C=C2)C(=CC(=O)O3)C)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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